molecular formula C7H12O2 B1376200 3-(Propan-2-yloxy)cyclobutan-1-one CAS No. 1518213-91-6

3-(Propan-2-yloxy)cyclobutan-1-one

Cat. No. B1376200
CAS RN: 1518213-91-6
M. Wt: 128.17 g/mol
InChI Key: ICDZMHHURZNWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Propan-2-yloxy)cyclobutan-1-one” is a cyclic organic compound that belongs to the class of ketones . It has a CAS Number of 1518213-91-6 . The compound has a molecular weight of 128.17 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H12O2 . The InChI code is 1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 128.17 .

Scientific Research Applications

Gold-Catalyzed Cycloadditions

3-(Propan-2-yloxy)cyclobutan-1-one is an efficient partner in gold-catalyzed [2+2] cycloadditions to alkenes, yielding highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).

Photoreduction Studies

This compound is involved in the photoreduction of cycloalkanecarbaldehydes, where solvent methine hydrogen abstraction and subsequent radical reactions lead to various photoproducts (Funke & Cerfontain, 1976).

Antimicrobial Activity

Schiff base ligands containing cyclobutane, like this compound, and their metal complexes exhibit antimicrobial activities against various microorganisms (Cukurovalı et al., 2002).

Synthesis of Cyclobutane Derivatives

The compound can be used in tandem carbolithiation/cyclization of oxazolines, leading to the formation of substituted cyclobutanones (Robinson et al., 1997).

Catalysis in Synthesis

Ytterbium triflate catalyzes the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, which are then used in dipolar cycloadditions (Moustafa & Pagenkopf, 2010).

Crystallographic Analysis

Crystallographic studies of compounds containing cyclobutane, such as this compound, offer insights into their molecular structures, contributing to understanding their chemical properties and interactions (Dinçer et al., 2005).

Synthesis of Beta-Amino Acids

Photocycloaddition reactions involving compounds like this compound are used for the synthesis of trifunctionalized cyclobutanes, which are intermediates in producing beta-amino acids (Hernvann et al., 2014).

Thioacetalization Reactions

This compound serves in thioacetalization reactions, showing effectiveness as a propandithiol equivalent in the synthesis of 1,3-dithiane derivatives (Hui, 2009).

Antimicrobial and Antiradical Activity

The compound demonstrates antimicrobial and antiradical activities, making it a candidate for biomedical applications (Čižmáriková et al., 2020).

GLP-1 Receptor Agonists

Cyclobutane derivatives, including this compound, are explored as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, relevant in medicinal chemistry (Liu et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . The precautionary statements associated with the compound are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3-propan-2-yloxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZMHHURZNWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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